molecular formula C12H11N5O2S B249417 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol

Katalognummer B249417
Molekulargewicht: 289.32 g/mol
InChI-Schlüssel: MBFHSMGLXKJCOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol is a benzoxadiazepine derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the fields of neuroscience and pharmacology. The purpose of

Wirkmechanismus

The exact mechanism of action of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the affinity of the receptor for GABA, which leads to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol include anxiolytic, sedative, and anticonvulsant properties. It has been shown to reduce anxiety-like behavior in animal models and to induce sedation and hypnosis in humans and animals. It also has anticonvulsant properties and has been shown to be effective in reducing seizures in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol in lab experiments include its well-established anxiolytic, sedative, and anticonvulsant properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for further research on 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for anxiety disorders and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.

Synthesemethoden

The synthesis of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-chloro-5-nitrobenzaldehyde in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by cyclization of the resulting intermediate with acetic anhydride.

Wissenschaftliche Forschungsanwendungen

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol

Molekularformel

C12H11N5O2S

Molekulargewicht

289.32 g/mol

IUPAC-Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4H-1,3,4-benzoxadiazepin-5-one

InChI

InChI=1S/C12H11N5O2S/c1-17-7-13-16-12(17)20-6-10-14-15-11(18)8-4-2-3-5-9(8)19-10/h2-5,7H,6H2,1H3,(H,15,18)

InChI-Schlüssel

MBFHSMGLXKJCOL-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SCC2=NNC(=O)C3=CC=CC=C3O2

Kanonische SMILES

CN1C=NN=C1SCC2=NNC(=O)C3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.